molecular formula C18H15NO B157606 alpha-(4-Pyridyl)benzhydrol CAS No. 1620-30-0

alpha-(4-Pyridyl)benzhydrol

Cat. No. B157606
CAS RN: 1620-30-0
M. Wt: 261.3 g/mol
InChI Key: MRHLFZXYRABVOZ-UHFFFAOYSA-N
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Description

Alpha-(4-Pyridyl)benzhydrol is a compound that can be associated with the chemistry of alpha-pyridil derivatives. The literature suggests that alpha-pyridil, when subjected to base-catalyzed reactions, undergoes rearrangement to form related compounds, which may include alpha-(4-Pyridyl)benzhydrol as a potential derivative or related structure .

Synthesis Analysis

The synthesis of compounds related to alpha-(4-Pyridyl)benzhydrol involves the rearrangement of alpha-pyridil under certain conditions. For instance, alpha-pyridil undergoes the benzilic acid rearrangement to form alpha-pyridilic acid salt, which then decarboxylates to form alpha-dipyridyl carbinol . This suggests that the synthesis of alpha-(4-Pyridyl)benzhydrol could involve similar rearrangement reactions, although the specific synthesis pathway for alpha-(4-Pyridyl)benzhydrol is not detailed in the provided papers.

Molecular Structure Analysis

While the exact molecular structure of alpha-(4-Pyridyl)benzhydrol is not described in the provided papers, the structure of related compounds such as alpha-dipyridyl carbinol has been investigated. These studies have shown that the acid-catalyzed rearrangement of alpha-pyridil leads to products that do not react as typical carboxylic acids, indicating a unique structural aspect to these molecules .

Chemical Reactions Analysis

The chemical reactions involving alpha-pyridil derivatives are complex and can be influenced by the reaction conditions. For example, the acid-catalyzed rearrangement of alpha-pyridil is reversible and can occur in the absence of water, which contradicts the previously suggested mechanisms . This indicates that alpha-(4-Pyridyl)benzhydrol, if it follows similar reaction pathways, may also exhibit unique reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-(4-Pyridyl)benzhydrol are not directly reported in the provided papers. However, the properties of structurally related compounds, such as their ability to undergo cyclization reactions to form pyridinones or pyranones, suggest that alpha-(4-Pyridyl)benzhydrol may also exhibit interesting reactivity and physical characteristics . The formation of 2,3-dihydro-4-pyridinones from alpha,beta-unsaturated 1,3-diketones, for example, indicates that the presence of a pyridyl group can influence the cyclization process and the stability of the resulting compounds .

Scientific Research Applications

Antiimplantation Agents

α-(4-Pyridyl)benzhydrols have been synthesized and tested for their antiimplantation activity in rats. These compounds demonstrated moderate activity in this regard, indicating potential applications in reproductive health research (Nagarajan, Talwalker, Shah, & Shenoy, 1985).

Structural Role in Silver Polymer

α-(4-Pyridyl)benzhydrol plays a crucial structural role in non-covalent silver polymers. Its incorporation into these structures demonstrates the importance of this compound in designing mixed organic/inorganic materials (Bacchi, Bosetti, Carcelli, Pelagatti, & Rogolino, 2004).

Supramolecular Tectons

In the field of supramolecular chemistry, α-(4-Pyridyl)benzhydrol is used to synthesize complexes that help in understanding the role of anions in the structure of "wheel-and-axle" silver complexes. This has implications for the study of coordination bonds and non-covalent interactions (Bacchi, Bosetti, Carcelli, Pelagatti, & Rogolino, 2004).

Dehydrogenation of Aromatic Molecules

This compound is identified as a product in the dehydrogenation of pyridine molecules on copper surfaces. This research is crucial in understanding the chemical processes at the molecular level, especially in the context of surface science and catalysis (Lesnard, Bocquet, & Lorente, 2007).

Synthesis of Dihydropyrimidinyl and Pyridyl Alpha-amino Acids

α-(4-Pyridyl)benzhydrol is utilized in novel strategies for synthesizing heterocyclic alpha-amino acids, contributing significantly to the field of medicinal chemistry and drug development (Dondoni, Massi, Minghini, Sabbatini, & Bertolasi, 2003).

Coordination Polymers and Structural Transformation

Studies involving α-(4-Pyridyl)benzhydrol in the synthesis of coordination polymers have led to the discovery of various structural motifs. This research is significant in the development of new materials with potential applications in various fields, including catalysis and material science (Zaman, Udachin, Ripmeester, Smith, & zur Loye, 2005).

Safety And Hazards

Alpha-(4-Pyridyl)benzhydrol is harmful if swallowed and causes skin and serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

diphenyl(pyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLFZXYRABVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167281
Record name alpha-(4-Pyridyl)benzhydryl alcohol
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Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(4-Pyridyl)benzhydrol

CAS RN

1620-30-0
Record name α,α-Diphenyl-4-pyridinemethanol
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Record name alpha-(4-Pyridyl)benzhydrol
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Record name alpha-(4-Pyridyl)benzhydryl alcohol
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Record name α-(4-pyridyl)benzhydryl alcohol
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Record name alpha-(4-Pyridyl)benzhydrol
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a 500 mL RB flask were charged 4-cyanopyridine (10.4 g, 0.1 mole) and benzophenone (18.2 g, 0.1 mole). To this, xylene (250 mL) and sodium metal (5.0 g, 0.22 mole) cut into small pieces were added. The flask was heated slowly and refluxed under an inert atmosphere (e.g. nitrogen) with magnetic stirring for 3 hours. The color of the reaction mixture changed from clear to dark blue to dark brown during this time. The reaction mixture was cooled to room temperature and water was carefully added (150 mL). The solid product was filtered and washed with water and acetone. 4-Pyridyl diphenyl carbinol (18.3 g, 70% yield) was thus recovered with m.p. 238°-240° C.
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Synthesis routes and methods IV

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Benzophenone (54.6 grams, 0.3 mole) was charged into a 1 liter roundbottom three neck flask equipped with a mechanical stirrer, reflux condenser and dropping funnel. Xylene (300 ml) and sodium metal (16.6 grams, 0.72 mole) cut into small pieces were then added. The flask was heated slowly and refluxed under an inert atmosphere (nitrogen) with mechanical stirring for 30 minutes. 4-cyanopyridine (38.2 grams, 0.37 mole) dissolved in xylene (200 ml) was then added over a period of 1 hour, whereafter the mixture was refluxed for an additional three hours. The reaction mixture was then cooled to room temperature and water (300 ml) was carefully added. The solid was then filtered and washed with water and acetone to give 4-pyridyl diphenyl carbinol (73.1 grams, 93% yield)
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Synthesis routes and methods V

Procedure details

Sodium (16.6 grams, 0.72 mole) metal and xylene (150 ml) were charged into a 1 liter round bottom three-neck flask equipped with a mechanical stirrer, reflux condenser and two dropping funnels. The mixture was brought to reflux and the addition of benzophenone (54.6 grams, 0.3 mole) was begun. When about 1/4 to 1/3 of the benzophenone had added during 15-30 minutes, the addition of a solution of 4-cyanopyridine (38.2 grams, 0.37 mole) in xylene (200 mL) was begun at a rate so that about 1/2 of the cyanopyridine solution had been added when the addition of benzophenone was complete. The remaining cyanopyridine solution was added during another 30 minutes. Upon work-up with water (300 mL), 4-pyridyl diphenyl carbinol was obtained in about 95% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-(4-Pyridyl)benzhydrol
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alpha-(4-Pyridyl)benzhydrol
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alpha-(4-Pyridyl)benzhydrol
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alpha-(4-Pyridyl)benzhydrol
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Citations

For This Compound
2
Citations
SE Stuart - 2004 - search.proquest.com
In this work, the versatility of the Multicase and META programs towards a variety of different endpoints are shown. The Multicase program is a powerful analysis tool that can help to find …
Number of citations: 2 search.proquest.com
A Bacchi, E Bosetti, M Carcelli… - …, 2004 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 22

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